2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a unique structure combining a chlorophenyl group and a sulfanylidene group within an isoindoline framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 4-chloroaniline with a suitable thiocarbonyl compound under controlled conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation reagents like bromine or iodine can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various halogenated derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one stands out due to its unique combination of a chlorophenyl group and a sulfanylidene group within an isoindoline framework. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63539-62-8 |
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Molecular Formula |
C14H8ClNOS |
Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-sulfanylideneisoindol-1-one |
InChI |
InChI=1S/C14H8ClNOS/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
InChI Key |
GQYDIFUDGIMPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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